

Assessing the Translational Potential of Eleclazine Hydrochloride Preclinical Data: A Comparative Guide

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Compound of Interest

Compound Name: Eleclazine hydrochloride

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Introduction

Eleclazine hydrochloride (GS-6615) is a novel cardiac late sodium current (INaL) inhibitor under investigation for the treatment of cardiac arrhythmias, such as Long QT Syndrome Type 3 (LQT3) and ventricular tachycardia.[1] The therapeutic potential of Eleclazine lies in its ability to selectively target the enhanced INaL associated with various pathological conditions, which can lead to cardiac electrical instability.[1][2] This guide provides a comprehensive comparison of the preclinical data of **Eleclazine hydrochloride** with other late sodium current inhibitors, primarily Ranolazine and GS-967, to assess its translational potential. The information is presented through structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate objective evaluation.

Comparative Efficacy and Potency

The preclinical efficacy of Eleclazine has been benchmarked against other INaL inhibitors, demonstrating its potent and selective action. The following tables summarize the key quantitative data from various preclinical studies.

Table 1: In Vitro Potency for Inhibition of Cardiac Sodium Currents

Compound	Target	Cell Type	IC50 (Tonic Block)	IC50 (Use-Dependent Block at 10 Hz)	Reference(s)
Eleclazine (GS-6615)	Peak INa	hiPSC-CMs	2.5 μ M	0.6 μ M	[3] [4] [5] [6]
Late INa	Rabbit Ventricular Myocytes	0.72 μ M (at -120 mV), 0.26 μ M (at -80 mV)	N/A	[2]	
Ranolazine	Peak INa	hiPSC-CMs	457 μ M	7.8 μ M	[3] [4] [5] [6]
Late INa	Canine Ventricular Myocytes	5-21 μ M	N/A	[7]	
GS-967	Peak INa	hiPSC-CMs	1 μ M	0.07 μ M	[3] [4] [5] [6]
Lidocaine	Peak INa	hiPSC-CMs	1175 μ M	133.5 μ M	[3] [4] [5] [6]
Lacosamide	Peak INa	hiPSC-CMs	1241 μ M	158.5 μ M	[3] [4] [5] [6]

hiPSC-CMs: human induced pluripotent stem cell-derived cardiomyocytes.

Table 2: Preclinical Antiarrhythmic Efficacy

Compound	Animal Model	Arrhythmia Model	Key Findings	Reference(s)
Eleclazine (GS-6615)	Porcine	Catecholamine-Induced VT	Reduced incidence of ventricular premature beats by 51% and 3- to 7-beat VT by 56% (0.3 mg/kg, IV).	[8]
Rabbit	Ischemia-Reperfusion Induced VF	At 1 μ M, had neutral effects on VF inducibility but reduced APD dispersion and suppressed arrhythmogenic alternans.	[1]	
Rabbit	ATX-II Induced Arrhythmias	At 0.3 μ M, significantly reduced the incidence of VT.	[9]	
Ranolazine	Canine	Sterile Pericarditis (AF/AFL)	Terminated 7 of 9 AFL and 3 of 4 AF episodes (3.2 mg/kg bolus + 0.17 mg/kg/min infusion).	[3][5][10]

VT: Ventricular Tachycardia; VF: Ventricular Fibrillation; AF: Atrial Fibrillation; AFL: Atrial Flutter; ATX-II: Anemone Toxin II; APD: Action Potential Duration.

Safety Pharmacology Profile

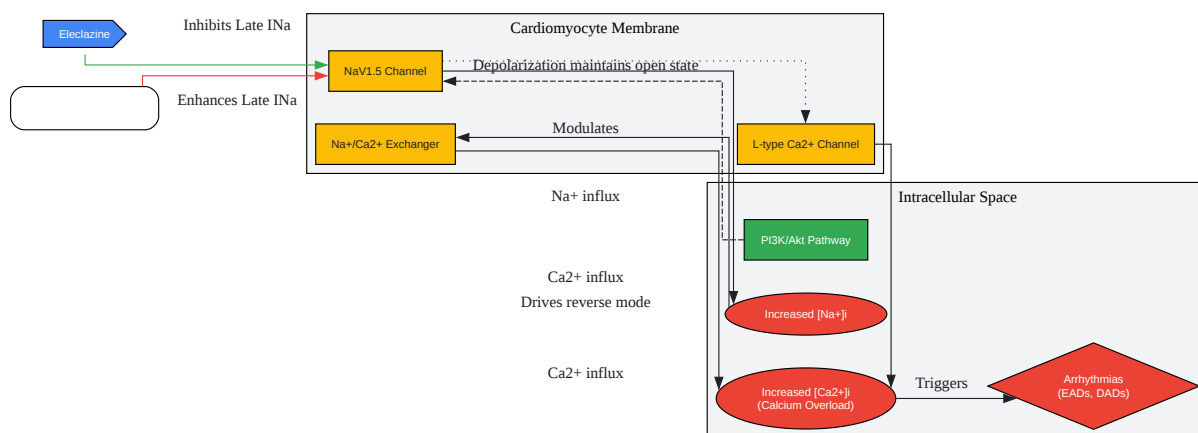
A critical aspect of translational potential is the safety profile. The selectivity of Eleclazine for the late sodium current over other ion channels is a key differentiator.

Table 3: Comparative Effects on Key Cardiac Ion Channels

Compound	Peak INa	IKr (hERG)	IKs	ICa,L	Reference(s)
Eleclazine (GS-6615)	Minimal inhibition at therapeutic concentrations.	Weak inhibitor (IC ₅₀ ≈ 14.2 μM).	No significant effect reported.	No significant effect reported.	[11]
Ranolazine	Inhibits peak INa in a use-dependent manner.	Inhibits IKr (IC ₅₀ ≈ 12 μM).	Weakly inhibits IKs (IC ₅₀ = 1.7 mmol/L).	Inhibits ICa,L (IC ₅₀ ≈ 34 μM).	[7] [12]

Mechanism of Action and Signaling Pathways

Inhibition of the late sodium current by Eleclazine has profound effects on intracellular ion homeostasis, which is central to its antiarrhythmic action. An enhanced late INa leads to an increase in intracellular sodium ([Na⁺]_i), which in turn promotes calcium overload via the Na⁺/Ca²⁺ exchanger (NCX) operating in reverse mode. This calcium overload can trigger arrhythmias.[\[6\]](#)[\[13\]](#) Furthermore, the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway has been implicated in the modulation of cardiac ion channels, including the late sodium current.[\[4\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)



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Caption: Mechanism of action of Eleclazine in preventing arrhythmias.

Experimental Protocols

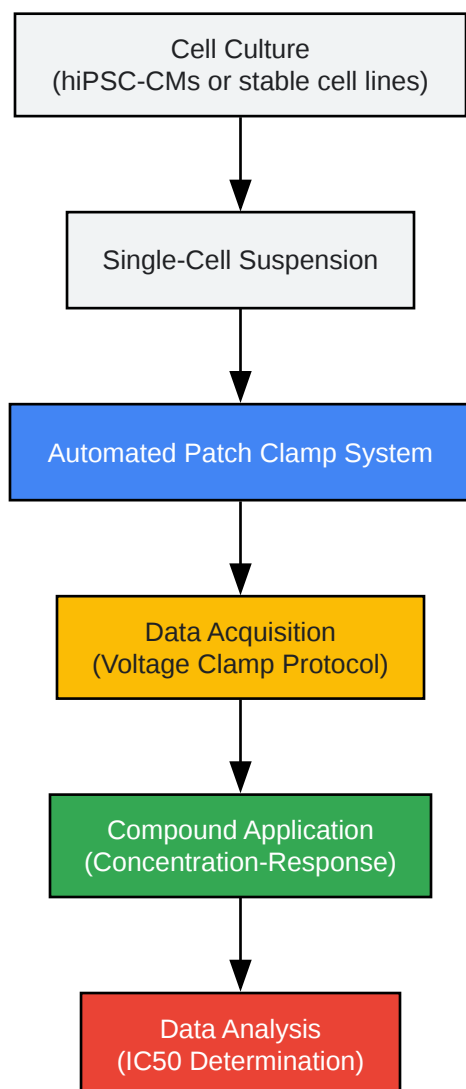
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of key experimental protocols used to evaluate Eleclazine and its comparators.

In Vitro Electrophysiology: Automated Patch Clamp

Objective: To determine the potency and selectivity of compounds on specific cardiac ion currents.

Methodology:

- **Cell Culture:** Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or HEK293 cells stably expressing the target ion channel (e.g., Nav1.5) are cultured under standard conditions.
- **Cell Preparation:** On the day of the experiment, cells are dissociated into a single-cell suspension.
- **Automated Patch Clamp System:** A high-throughput automated patch clamp system (e.g., SyncroPatch 768PE) is used.
- **Solutions:**
 - **Internal Solution (pipette):** Contains (in mM): 10 CsF, 120 CsCl, 2 MgCl₂, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.
 - **External Solution (bath):** Contains (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with NaOH.
- **Voltage Clamp Protocol for Late I_{Na}:**
 - **Holding potential:** -100 mV.
 - **Depolarizing pulse:** to -10 mV for 300 ms.
 - The late sodium current is measured as the average current during the last 100 ms of the depolarizing pulse.
- **Drug Application:** Compounds are applied at increasing concentrations to generate concentration-response curves and determine IC₅₀ values.



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Caption: Workflow for automated patch clamp experiments.

In Vivo Arrhythmia Models

Objective: To evaluate the efficacy of a drug in terminating and preventing atrial fibrillation.

Methodology:

- Animal Model: Adult mongrel dogs are used. Sterile pericarditis is induced by dusting the atrial surfaces with sterile talc to create a substrate for AF.[3][5][10]

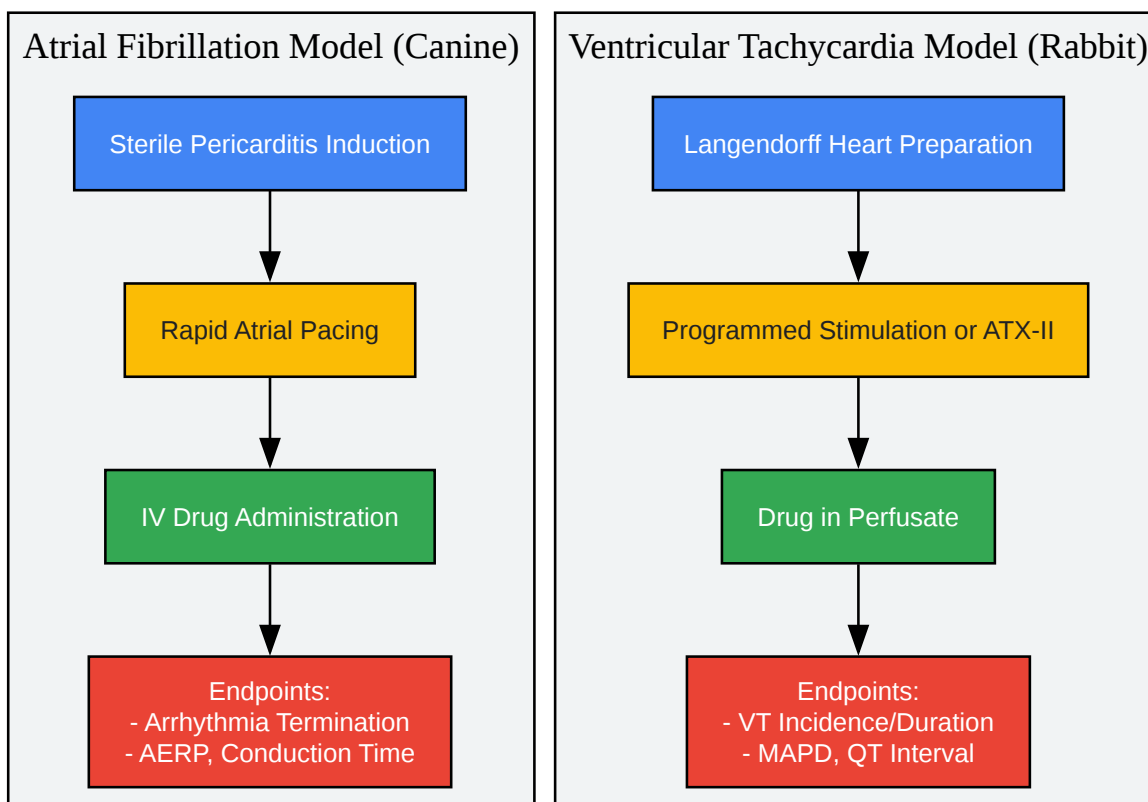
- Electrophysiological Study: Bipolar electrodes are sutured to multiple atrial sites for pacing and recording.
- Arrhythmia Induction: Atrial fibrillation or flutter is induced by rapid atrial pacing.
- Drug Administration: The test compound (e.g., Ranolazine) is administered intravenously as a bolus followed by a continuous infusion.[\[3\]](#)[\[5\]](#)[\[10\]](#)
- Endpoints:
 - Termination of the arrhythmia.
 - Changes in atrial effective refractory period (AERP) and conduction time.
 - Tachycardia cycle length.

Objective: To assess the antiarrhythmic effects of a drug on ventricular arrhythmias in an isolated heart model.

Methodology:

- Animal Model: New Zealand White rabbits are used.
- Heart Isolation: Hearts are excised and perfused in a retrograde Langendorff apparatus with Krebs-Henseleit solution.[\[9\]](#)
- Arrhythmia Induction: Ventricular tachycardia can be induced by various methods, such as programmed electrical stimulation, or by using pro-arrhythmic agents like Anemone Toxin II (ATX-II) to enhance the late sodium current.[\[9\]](#)
- Drug Administration: The test compound (e.g., Eleclazine) is added to the perfusate at desired concentrations.
- Endpoints:
 - Incidence and duration of ventricular tachycardia.
 - Changes in monophasic action potential duration (MAPD) and QT interval.

- Ventricular effective refractory period (VERP).



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Caption: General workflow for in vivo arrhythmia models.

Conclusion

The preclinical data for **Eleclazine hydrochloride** demonstrates its high potency and selectivity for the late sodium current, a key pathological driver of certain cardiac arrhythmias. Compared to Ranolazine, Eleclazine exhibits significantly greater potency for both tonic and use-dependent block of the peak sodium current in hiPSC-CMs, and a more potent inhibition of the late sodium current in animal models. Its favorable safety profile, with weaker inhibition of other key cardiac ion channels compared to Ranolazine, suggests a lower potential for off-target effects. The consistent antiarrhythmic efficacy observed in various preclinical models, coupled with a well-defined mechanism of action, supports the strong translational potential of **Eleclazine hydrochloride** for the treatment of arrhythmias driven by enhanced late sodium

current. Further clinical investigation is warranted to confirm these promising preclinical findings in patient populations.

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